molecular formula C24H32ClN3O2S2 B2688962 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216919-76-4

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2688962
CAS No.: 1216919-76-4
M. Wt: 494.11
InChI Key: HMHPCLHNKWGEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O2S2 and its molecular weight is 494.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole Derivatives in Drug Synthesis

Thiazole derivatives have been extensively studied for their potential in drug synthesis due to their structural diversity and biological activity. For instance, substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and -1,3-benzothiazines show a wide range of reactions and have potential applications in synthesizing novel pharmacologically active compounds (Basheer & Rappoport, 2006). These findings suggest that the specified compound could also be explored for its utility in creating new therapeutic agents, given its thiazole moiety.

Antimicrobial and Antifungal Properties

Research on thiazole and thiadiazole derivatives has demonstrated significant antimicrobial and antifungal properties. For example, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown promising antibacterial and antifungal activities, suggesting that similar compounds could be developed as potential antimicrobial agents (Helal et al., 2013). The inclusion of thiazole and similar heterocyclic moieties in the structure of the specified compound could hint at its potential antimicrobial applications.

Anticancer Activity

Derivatives of thiazole have also been explored for their anticancer activities. Compounds incorporating thiazole moieties, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been synthesized and shown to exhibit moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021). This suggests the potential for the specified compound to be investigated for its anticancer properties.

Environmental Detection and Analysis

Additionally, thiazole derivatives have been employed in environmental science for the detection and analysis of pollutants. For instance, a SPE-LC-MS/MS method has been developed for measuring low concentrations of pharmaceuticals, including those with thiazole structures, in industrial waste streams (Deegan et al., 2011). This application underlines the utility of thiazole derivatives in environmental monitoring and suggests a potential area of research for the specified compound.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S2.ClH/c1-5-26(6-2)15-16-27(21(28)14-17-30-19-10-8-7-9-11-19)24-25-22-20(29-4)13-12-18(3)23(22)31-24;/h7-13H,5-6,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPCLHNKWGEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.